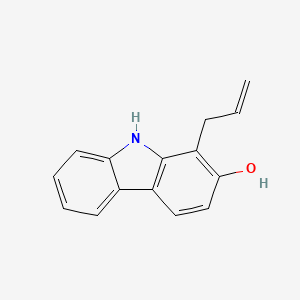

1-Allyl-9H-carbazol-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13NO |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1-prop-2-enyl-9H-carbazol-2-ol |

InChI |

InChI=1S/C15H13NO/c1-2-5-12-14(17)9-8-11-10-6-3-4-7-13(10)16-15(11)12/h2-4,6-9,16-17H,1,5H2 |

InChI Key |

SJEKYRJNFOCUEC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C=CC2=C1NC3=CC=CC=C23)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Allyl 9h Carbazol 2 Ol and Cognate Carbazole Structures

Foundational Strategies for Carbazole (B46965) Nucleus Construction

The construction of the core tricyclic carbazole system is the foundational step in the synthesis of more complex derivatives. Over the years, synthetic approaches have evolved from traditional cyclization reactions to more sophisticated and milder catalytic processes.

Classical Annulation and Cyclization Approaches

Historically, the synthesis of the carbazole skeleton relied on several named reactions that involve the formation of the central pyrrole (B145914) ring through cyclization. researchgate.net These methods, while foundational, often require high temperatures and strong acidic or basic conditions. researchgate.netnih.gov

Key classical methods include:

Graebe-Ullmann reaction: This involves the reductive cyclization of N-phenyl-2-nitroanilines.

Borsche-Drechsel cyclization: This method starts with the condensation of an arylhydrazine with a cyclohexanone (B45756) derivative, followed by a Fischer indole (B1671886) synthesis and subsequent cyclization and aromatization.

Cadogan cyclization: This reaction utilizes the deoxygenative cyclization of 2-nitrobiphenyls with trivalent phosphorus reagents, such as triphenylphosphine (B44618) or trialkylphosphites, to form the carbazole ring. researchgate.net This method is considered one of the better routes for preparing various azaheterocycles from nitro-based starting materials. researchgate.net

Bucherer-type reactions: These involve the reaction of naphthols with arylhydrazines and sodium bisulfite.

These classical strategies have been instrumental in the history of carbazole synthesis but are often limited by harsh conditions and a lack of functional group tolerance. nih.gov

Modern Convergent Synthesis via Directed C-N and C-C Bond Formations

Contemporary organic synthesis has shifted towards more efficient and versatile methods that utilize transition-metal catalysis for the construction of the carbazole nucleus. researchgate.net These modern strategies often involve the strategic formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. organic-chemistry.orgmit.edu

Palladium-catalyzed reactions are at the forefront of these modern approaches:

Buchwald-Hartwig Amination: This powerful cross-coupling reaction is widely used for the formation of C-N bonds. mit.edu It can be employed in an intramolecular fashion to cyclize appropriately substituted biphenyl (B1667301) precursors to form the carbazole ring. nih.govnih.gov For instance, a cascade reaction involving the ring opening of a cyclic iodonium (B1229267) salt by an amine, followed by a palladium-mediated intramolecular cross-coupling, can yield N-substituted carbazoles. nih.gov

Suzuki-Miyaura and Heck Couplings: These palladium-catalyzed cross-coupling reactions are essential for the formation of the C-C bonds necessary to build the biphenyl backbone of the carbazole precursor. nih.govrsc.org

C-H Activation/Functionalization: More recent developments include palladium-catalyzed tandem reactions that combine C-H functionalization with C-N bond formation. organic-chemistry.orgmit.edunih.gov This approach allows for the direct synthesis of carbazoles from readily available starting materials, such as N-substituted amidobiphenyls, often using an oxidant like copper(II) acetate. organic-chemistry.orgnih.govnih.gov

These modern methods offer significant advantages, including milder reaction conditions, broader substrate scope, and higher yields compared to classical approaches. researchgate.net

Targeted Synthesis of Allyl-Substituted Carbazole Frameworks

The introduction of an allyl group onto the carbazole ring requires specific and targeted synthetic methods. Palladium catalysis has proven to be particularly effective for this purpose, enabling precise control over the position of the allyl substituent. nih.gov

Palladium-Catalyzed Approaches to Allyl Incorporation at the Carbazole Ring

Palladium catalysts are highly versatile and can be used to form C-C bonds between the carbazole nucleus and an allyl source through various mechanistic pathways.

One sophisticated approach involves the use of an alkynyl-substituted carbazole as a precursor to the desired allyl-carbazole. This multi-step strategy offers a high degree of control over the final product.

The general sequence involves:

Sonogashira Coupling: A palladium/copper-cocatalyzed Sonogashira coupling reaction is used to introduce a terminal alkyne onto a halogenated carbazole or indole precursor. nih.gov

Subsequent Transformations: The resulting alkynyl intermediate can then be converted to the allyl group. A one-pot reaction of 2-allyl-3-iodo-1-tosyl-1H-indoles with terminal alkynes, co-catalyzed by palladium and copper, efficiently yields carbazoles through a sequence of C-C coupling, isomerization, cyclization, and aromatization. nih.gov

This strategy is exemplified by the work of Zhu and Ma, who developed an efficient synthesis of carbazoles via a Pd/Cu-cocatalyzed reaction of 2-allyl-3-iodoindoles and terminal alkynes. nih.gov

| Starting Materials | Catalyst System | Key Steps | Product | Reference |

| 2-Allyl-3-iodo-1-tosyl-1H-indoles, Terminal alkynes | Pd/Cu | C-C coupling, Isomerization, Cyclization, Aromatization | Substituted Carbazoles | nih.gov |

An elegant and atom-economical approach to allyl-substituted carbazoles involves the palladium-catalyzed tandem reaction of indolylallenes with allyl electrophiles. chim.it This method constructs the carbazole ring and introduces the allyl group in a single, efficient step.

Research has shown that gold and palladium complexes are particularly adept at catalyzing the carbocyclization of indolylallenes to form the carbazole skeleton. chim.it In the presence of a palladium catalyst, this carbocyclization can be coupled with a cross-coupling reaction with an allyl electrophile, such as an allyl carbonate. This tandem process allows for the direct synthesis of allyl-substituted carbazoles with high regioselectivity. The reaction is believed to proceed through a spirocyclic intermediate. chim.it

| Indole Precursor | Allyl Source | Catalyst | Key Process | Product Type | Reference |

| Indolylallenes | Allyl carbonates | Palladium complex | Tandem Carbocyclization/Cross-Coupling | Allyl-substituted Carbazoles | chim.it |

This methodology provides a powerful and direct route to a variety of substituted carbazoles, including those with valuable hydroxyl groups, which are common in bioactive carbazole natural products. nih.gov

Application of Allyl Grignard Addition with Subsequent Rearrangement

The introduction of an allyl group onto a precursor molecule is a critical step in the synthesis of 1-Allyl-9H-carbazol-2-ol. One effective method involves the use of an allyl Grignard reagent, such as allylmagnesium bromide. nih.govorgsyn.org This organometallic reagent acts as a potent nucleophile, capable of adding the allyl group to an electrophilic center, typically a carbonyl or nitrile group on a suitable precursor. nih.gov

Following the initial addition, a subsequent rearrangement reaction is often employed to position the allyl group correctly on the carbazole scaffold. The Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement, is a powerful tool for this purpose. wikipedia.org In this concerted, pericyclic reaction, an allyl vinyl ether or an allyl aryl ether rearranges upon heating to form a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol (B47542), respectively. wikipedia.orgrsc.org For the synthesis of allyl-substituted carbazoles, a precursor such as an O-allylated hydroxycarbazole could undergo a thermal or p-Claisen rearrangement to migrate the allyl group from the oxygen to a carbon atom on the aromatic ring, a key step in forming the C-C bond required for the final product. thieme-connect.com This sequence of Grignard addition followed by a Claisen rearrangement provides a reliable route to allylated carbazole intermediates. rsc.orgrsc.org

A one-pot synthesis of carbazoles has also been developed using Grignard reagents and nitroarenes, which proceeds through a thermal C-N bond coupling followed by a photoinduced aza-6π electrocyclization. rsc.org Mechanistic studies suggest that this process involves nitrosoarene and diarylamine intermediates. rsc.org

Table 1: Grignard-Based Carbazole Synthesis

| Reactants | Reagent | Conditions | Product | Ref |

|---|---|---|---|---|

| Nitroarenes | Grignard Reagents | THF, 0°C to reflux, 390-395 nm light | Substituted Carbazoles | rsc.orgrsc.org |

Gold-Catalyzed Cascade Cyclization and Hydroamination Pathways for Allylic Systems

Gold catalysis has emerged as a powerful tool in modern organic synthesis, particularly for reactions involving alkynes and allenes. chim.it Gold(I) and Gold(III) complexes can activate C-C multiple bonds, facilitating a range of transformations including cascade cyclizations and hydroaminations. In the context of carbazole synthesis, a general strategy for preparing 2-oxygenated carbazole alkaloids utilizes gold catalysis. acs.org For instance, an indolylbutadienol intermediate can be cyclized using AuCl in toluene (B28343) at room temperature to form a 2-methoxycarbazole. acs.org

Gold(I)-catalyzed reactions of carbazoles with various alkynes provide a direct, one-step pathway to vinyl carbazoles. nih.gov These reactions proceed efficiently at room temperature without the need for an external base, showcasing the mild conditions characteristic of gold catalysis. nih.gov While this method directly produces vinyl carbazoles, the underlying principle of gold-catalyzed hydroamination—the addition of an N-H bond across a C-C multiple bond—is fundamental. This reactivity can be harnessed in intramolecular cascade reactions where an appropriately substituted allylic precursor undergoes a gold-catalyzed cyclization and hydroamination sequence to construct the carbazole ring system.

Table 2: Gold-Catalyzed Reactions for Carbazole Synthesis

| Catalyst | Reactants | Conditions | Product Type | Ref |

|---|---|---|---|---|

| AuCl | Indolylbutadienol | Toluene, room temp. | 2-Methoxycarbazole | acs.org |

Utility of Ring-Closing Metathesis (RCM) for Allyl-Bridged Carbazole Precursors

Ring-closing metathesis (RCM) is a highly effective strategy for the construction of cyclic and heterocyclic systems, including carbazoles. nih.govwikipedia.org This reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, involves the intramolecular reaction of a molecule containing two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.orgorganic-chemistry.org

For carbazole synthesis, the RCM approach begins with a precursor that is di-allylated, often at the nitrogen and an adjacent carbon of an indole or a related structure, creating an "allyl-bridge." researchgate.net The RCM reaction then closes one of the rings of the carbazole framework. For example, the RCM of 2,2-dialkene-3-oxindoles, which can be formed via an allyl Grignard addition, yields versatile spirocyclohexene-3-oxindole derivatives that are precursors to carbazoles. researchgate.net This method has been successfully employed in the synthesis of various nitrogen-containing heteroaromatic systems and has proven valuable in the total synthesis of carbazole alkaloids. nih.gov A key advantage of RCM is its tolerance for a wide array of functional groups, allowing for the synthesis of complex, functionalized carbazoles. wikipedia.orgnih.gov

Table 3: Ring-Closing Metathesis for Heterocycle Synthesis

| Catalyst Type | Substrate | Product | Key Feature | Ref |

|---|---|---|---|---|

| Grubbs' Catalysts | Diene (e.g., diallylamine) | Cyclic alkene (e.g., pyrroline) | Forms 5- to 30-membered rings | wikipedia.orgorganic-chemistry.org |

| Ruthenium-Carbene | Diallylated amines | Pyrrolines | Can be followed by aromatization to form pyrroles | organic-chemistry.org |

Other Transition Metal-Catalyzed (e.g., Copper, Silver, Platinum, Iron) Routes to Allyl-Carbazoles

Besides gold, a variety of other transition metals are instrumental in synthesizing allyl-carbazoles through diverse catalytic cycles.

Copper: Copper catalysts, often used in conjunction with palladium, are highly effective for carbazole synthesis. acs.orgnih.gov A Pd/Cu co-catalyzed one-pot reaction of 2-allyl-3-iodo-1-tosyl-1H-indoles with terminal alkynes affords polysubstituted carbazoles through a sequence of coupling, isomerization, and cyclization. acs.orgnih.gov Copper is also used independently for C-N bond formation, such as in the double C-N coupling of 2,2'-dibromobiphenyl (B83442) with amines to yield carbazole derivatives. organic-chemistry.org Furthermore, copper-catalyzed intramolecular C–H/N–H coupling provides another route to the carbazole core. acs.orgnih.gov

Silver: Silver catalysts can promote the formation of carbazoles from indole-tethered propargyl alcohol precursors. organic-chemistry.org Depending on the specific silver(I) catalyst used, the reaction can be directed to yield either carbazoles or spirocyclic indolenines, demonstrating catalyst-controlled selectivity. organic-chemistry.org Silver has also been utilized in decarboxylative C2-alkylation reactions. rsc.org

Platinum: Platinum complexes are effective for the allylation of indoles. nih.gov Platinum-catalyzed reactions of 2,3-disubstituted indoles with allylic acetates can produce N-allylated products in high yields, and the reaction can even be performed in water. nih.govrsc.org Platinum catalysis can also facilitate cyclization reactions, including those of N-allyl carbamates to form oxazolidinones and propargylic systems to yield isoxazoles, showcasing its versatility in forming heterocyclic structures. researchgate.netrsc.org

Iron: Iron, an inexpensive and abundant metal, serves as a catalyst for various C-H functionalization and coupling reactions. acs.org Iron-catalyzed electrochemical allylation of carbonyl compounds with allylic acetates has been demonstrated, providing a method to form homoallylic alcohols which can be key intermediates. nih.gov Iron catalysis is also effective for the C–H alkylation of indolines with unactivated alkyl chlorides, highlighting its utility in forming C-C bonds on indole-related scaffolds. acs.org

Table 4: Transition Metal-Catalyzed Syntheses of Carbazoles and Precursors

| Metal Catalyst | Reaction Type | Substrates | Key Outcome | Ref |

|---|---|---|---|---|

| Palladium/Copper | Cross-coupling/Isomerization | 2-Allyl-3-iodoindoles, Alkynes | One-pot synthesis of polysubstituted carbazoles | acs.orgnih.gov |

| Silver(I) | Cyclization | Indole-tethered propargyl alcohol | Selective formation of carbazoles or spiroindolenines | organic-chemistry.org |

| Platinum | N-allylation | 2,3-Disubstituted indoles, Allylic acetates | High yield of N-allylated indoles, works in water | nih.govrsc.org |

Strategic Introduction of the Hydroxyl Moiety at the Carbazole 2-Position

Positioning a hydroxyl group specifically at the C-2 position of the carbazole ring is a synthetic challenge that requires regioselective methods.

Cyclization of β-Oxo Sulfoxides Leading to Hydroxycarbazoles

The synthesis of hydroxylated aromatic compounds can be achieved through various cyclization strategies. One such method involves the cyclization of β-oxo sulfoxides. This approach typically involves the generation of a Pummerer-type intermediate from the β-oxo sulfoxide (B87167), which then undergoes an intramolecular cyclization onto an aromatic ring, followed by aromatization to yield a hydroxylated fused ring system. While specific examples for the direct synthesis of 2-hydroxycarbazoles using this named reaction are not prevalent in recent literature, the fundamental strategy remains a plausible, albeit less common, route for constructing the hydroxylated carbazole ring from a suitably designed acyclic precursor.

Oxidative Cross-Coupling for Hydroxycarbazole Formation

Oxidative cross-coupling reactions represent a powerful and atom-economical method for forming C-C bonds between two nucleophilic partners, making them well-suited for synthesizing biaryl compounds. nih.gov This strategy has been successfully applied to the synthesis of functionalized hydroxycarbazoles. Vanadium-based catalysts are particularly effective in this transformation. acs.org

The asymmetric oxidative coupling of simple phenols with 2-hydroxycarbazoles has been achieved using a vanadium catalyst, where the development of a more active catalyst was crucial for coupling the more oxidatively resistant phenols. acs.org This method provides access to axially chiral biaryl molecules. acs.orgnih.gov Similarly, chemo- and enantioselective hetero-coupling of 3-hydroxycarbazoles with various arenols, catalyzed by a chiral vanadium(V) complex, yields axially chiral biarenols with high selectivity under mild conditions. rsc.org A mesoporous silica-supported oxovanadium catalyst has also been developed for the cross-dehydrogenative coupling (CDC) between 3-hydroxycarbazoles and 2-naphthols, using molecular oxygen as the terminal oxidant. nih.gov These methods highlight the utility of oxidative coupling for constructing complex molecules derived from hydroxycarbazoles.

Table 5: Oxidative Coupling Reactions for Hydroxycarbazoles

| Catalyst System | Reactants | Product Type | Key Feature | Ref |

|---|---|---|---|---|

| Vanadium Complex | Phenols, 2-Hydroxycarbazoles | Axially chiral biaryls | First enantioselective coupling of these substrates | acs.org |

| Chiral Dinuclear Vanadium Complex | Hydroxycarbazoles | (+)-bi-2-hydroxy-3-methylcarbazole | Asymmetric oxidative homo-coupling | nih.gov |

| Chiral Vanadium(V) Complex | 3-Hydroxycarbazoles, Arenols | Axially chiral biarenols | High chemo-, regio-, and enantioselectivity | rsc.org |

Selective Functionalization of Carbazole Precursors for 2-Hydroxylation

The direct and selective hydroxylation of the carbazole ring at the C-2 position presents a synthetic challenge due to the presence of multiple reactive sites. Consequently, indirect methods involving the functionalization of pre-constructed carbazole precursors are often employed.

One notable strategy involves the use of tetrahydrocarbazole-1-ones as versatile starting materials. nih.gov This approach allows for the introduction of functional groups that can be subsequently converted to a hydroxyl group, guiding the regioselectivity of the substitution. For instance, the synthesis of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde has been achieved from 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. nih.gov This precursor undergoes a formylation reaction, which, followed by aromatization, yields the desired hydroxylated and formylated carbazole. This method underscores the utility of partially saturated carbazole systems in achieving specific substitution patterns that are difficult to obtain by direct electrophilic substitution on the aromatic carbazole core.

Another approach to introducing a hydroxyl function involves hydroxyalkylation. While not a direct hydroxylation, the reaction of a carbazole with a cyclic sulfate (B86663) can introduce a hydroxyalkyl group onto the carbazole ring in a single step. nih.gov The position of this functionalization is dependent on the directing effects of any pre-existing substituents on the carbazole nucleus.

Table 1: Example of Precursor Functionalization for Hydroxylation

| Precursor | Reagents | Key Transformation | Product |

|---|

Friedel-Crafts Reaction Followed by Selective Hydroxylation

The Friedel-Crafts acylation is a powerful and widely used method for the C-acylation of aromatic compounds, including heterocycles like carbazole. khanacademy.orgnih.gov This reaction introduces an acyl group, which can serve as a synthetic handle for further transformations, including conversion to a hydroxyl group. The reaction typically involves an acid chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comyoutube.com The resulting acylium ion is a potent electrophile that attacks the electron-rich carbazole ring. youtube.com A key advantage of the Friedel-Crafts acylation is that it avoids the carbocation rearrangements that can plague Friedel-Crafts alkylations. youtube.comyoutube.com

For the synthesis of 2-hydroxycarbazoles, a Friedel-Crafts acylation would be the first step to introduce an acetyl or other acyl group at the C-2 position. The regioselectivity of this acylation can be influenced by the substitution pattern already present on the carbazole ring. Following the successful acylation, the resulting 2-acylcarbazole can be converted to a 2-hydroxycarbazole (B1203736) derivative through a Baeyer-Villiger oxidation. This oxidation, typically employing a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), inserts an oxygen atom between the carbonyl carbon and the aromatic ring, yielding an ester which is then hydrolyzed to the desired phenol (in this case, the 2-hydroxycarbazole).

Table 2: Hypothetical Two-Step Synthesis of 2-Hydroxycarbazole via Friedel-Crafts Acylation

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Friedel-Crafts Acylation | Carbazole | Acetyl chloride, AlCl₃ | 2-Acetyl-9H-carbazole |

Integrated Synthetic Pathways for this compound

The synthesis of the target molecule, this compound, which has the molecular formula C₁₅H₁₃NO chemsynthesis.com, requires the strategic introduction of both an allyl group at the C-1 position and a hydroxyl group at the C-2 position. This can be achieved through either a stepwise or a more convergent one-pot approach.

One plausible sequence begins with the N-alkylation of a suitable carbazole derivative to introduce a protecting group or a functional group handle on the nitrogen atom. For instance, the alkylation of 9H-carbazole with ethyl bromoacetate (B1195939) in the presence of a base like sodium hydride is a well-established procedure. nih.gov A similar N-allylation could be performed on a 2-hydroxycarbazole derivative that is appropriately protected.

Alternatively, the synthesis could commence with the introduction of the allyl group onto the carbazole ring via a Claisen rearrangement of an O-allyl ether of 2-hydroxycarbazole. This would be followed by the introduction of the hydroxyl group or vice-versa. Given the structure of the target compound, a more likely route involves the Claisen rearrangement of 2-(allyloxy)-9H-carbazole, which would be expected to yield this compound.

Table 3: Plausible Stepwise Synthesis of this compound

| Step | Description | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | O-Allylation | 9H-Carbazol-2-ol | Allyl bromide, K₂CO₃ | 2-(Allyloxy)-9H-carbazole |

Modern synthetic organic chemistry increasingly focuses on the development of one-pot and cascade reactions to improve efficiency by reducing the number of synthetic steps and purification procedures. rsc.orgresearchgate.netrsc.org Such strategies are highly desirable for the synthesis of complex molecules like substituted carbazoles.

While a specific one-pot synthesis for this compound is not prominently documented, one can be envisioned based on established methodologies. A hypothetical cascade reaction could start from appropriately substituted precursors that undergo a cyclization to form the carbazole ring, with the allyl and hydroxyl (or a precursor) functionalities already in place. For example, a Fischer indole synthesis-type reaction between a suitably substituted arylhydrazine and a cyclohexanone derivative bearing an allyl group could be a potential starting point. Subsequent aromatization and functional group manipulation within the same pot could lead to the desired product.

Enzymatic cascade reactions have also emerged as powerful tools for the synthesis of hydroxylated compounds, offering high chemo- and regioselectivity. researchgate.net The development of a biocatalytic cascade for the synthesis of this compound would represent a significant advancement in the green synthesis of this class of compounds.

Table 4: Hypothetical One-Pot Synthesis Concept for a Substituted Carbazole

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Key Transformations in Sequence | Product |

|---|

Advanced Reaction Mechanisms in the Elucidation of 1 Allyl 9h Carbazol 2 Ol Synthesis

Mechanistic Pathways of Transition Metal-Catalyzed Carbazole (B46965) Formation

Transition metal catalysis provides powerful and versatile methods for the construction of the carbazole framework, often through multi-step cascade or domino reactions that exhibit high efficiency and atom economy.

A highly efficient one-pot synthesis of polysubstituted carbazoles has been developed utilizing a palladium/copper co-catalyzed reaction of 2-allyl-3-iodo-1-tosyl-1H-indoles with terminal alkynes. acs.orgnih.gov This process proceeds through a remarkable sequence of transformations: carbon-carbon coupling, isomerization, cyclization, and aromatization to form the new benzene (B151609) ring of the carbazole system. acs.orgnih.gov

The proposed mechanism for this transformation is initiated by the oxidative addition of the Pd(0) catalyst to the 3-iodoindole. acs.org Concurrently, a copper acetylide intermediate is formed from the terminal alkyne and the copper(I) salt in the presence of a base. acs.org Transmetalation between the organopalladium species and the copper acetylide generates a palladium complex, which then undergoes reductive elimination to yield the C-C coupled product. acs.org

A critical subsequent step is the base-promoted isomerization of the allyl group, which sets the stage for a 6π-electrocyclization. acs.org This electrocyclization is followed by an aromatization step to furnish the final carbazole derivative. acs.org The base, typically K₂CO₃, plays a crucial role in both the initial coupling and the subsequent cyclization phases. acs.orgnih.gov A trimetallic Pd-Cu-Ag system has also been reported to convert indoles to carbazoles via a sequence of C-H alkenylation, a silver-promoted Diels-Alder reaction, and subsequent dehydrogenative aromatization. rsc.orgmetu.edu.tr

Table 1: Key Steps in Pd/Cu-Cocatalyzed Carbazole Synthesis

| Step | Description | Catalyst/Reagent | Intermediate |

|---|---|---|---|

| Coupling | Sonogashira-type cross-coupling of 2-allyl-3-iodoindole with a terminal alkyne. | Pd(0), Cu(I), Base | Alkenyl-substituted indole (B1671886) |

| Isomerization | Base-catalyzed migration of the double bond of the allyl group. | K₂CO₃ | Conjugated diene system |

| Cyclization | 6π-electrocyclization to form the new six-membered ring. | Heat | Dihydrocarbazole intermediate |

| Aromatization | Elimination to form the aromatic carbazole ring. | - | Carbazole product |

This table provides a simplified overview of the sequential transformations.

Gold catalysts have emerged as powerful tools for the synthesis of complex heterocyclic structures, including carbazoles, through domino processes. beilstein-journals.orgucsb.edu These reactions often proceed under mild conditions and exhibit high efficiency. Gold(I) complexes, in particular, are effective in activating alkynes and allenes towards nucleophilic attack. beilstein-journals.orgchim.it

In the context of carbazole synthesis, gold-catalyzed domino reactions can involve the cyclization of enyne substrates bearing a heterocyclic moiety like indole. beilstein-journals.org For instance, the gold(I)-catalyzed 5-exo-dig cyclization of silyl (B83357) enol ethers bearing an indole group can lead to the formation of carbazoles in high yields. beilstein-journals.org The mechanism involves the activation of the alkyne by the gold catalyst, followed by intramolecular attack of the enol ether. The resulting intermediate then undergoes further transformations to yield the aromatic carbazole.

Another elegant gold-catalyzed approach involves the tricyclization of conjugated diynes attached to an N-propargylaniline. acs.org A key feature of this reaction is the rearrangement of the N-propargyl group, which facilitates subsequent cyclizations through allenylindole and dihydrofurylindole intermediates, ultimately leading to fused carbazole systems with 100% atom economy. acs.org The synthesis of carbazole alkaloids has also been achieved using a gold-catalyzed carbocyclization of indole-tethered allenols as a key step. chim.it

Lewis acids play a significant role in promoting various organic transformations, including the synthesis of carbazoles. researchgate.netnih.govrsc.org They can facilitate cycloaddition reactions, Friedel-Crafts-type alkylations and acylations, and rearrangement reactions leading to the carbazole core. rsc.org

One notable example is the Lewis acid-catalyzed [3+3] annulation of donor-acceptor cyclopropanes with indonyl alcohols to afford substituted carbazoles. acs.org Scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the [4+2] annulation reaction between β-keto-esters and α-hydroxy acetophenones, leading to carbazole derivatives through a proposed mechanism involving a pinacol-type rearrangement. rsc.org The mechanism likely involves the Lewis acid activating the carbonyl group, followed by nucleophilic attack and subsequent cyclization and dehydration steps. rsc.org

Iron(III) chloride (FeCl₃) has been utilized to mediate the one-pot electrocyclization and aromatization of 3-indolylpyrroles to yield pyrrolocarbazoles. rsc.org Similarly, SnCl₄ can induce a domino carbocationic rearrangement of N-protected indolyl cyclopropyl (B3062369) ketones to synthesize 2,3-substituted cyclopentyl ring-fused carbazoles. rsc.org The regioselectivity of these reactions is often controlled by the nature of the Lewis acid, the substrates, and the reaction conditions.

Intramolecular C-H Amination Utilizing Nitrene Precursors for Carbazole Scaffolds

Intramolecular C-H amination is a powerful strategy for the direct formation of C-N bonds and the construction of nitrogen-containing heterocycles like carbazoles. acs.orgnih.gov This approach often involves the generation of highly reactive nitrene intermediates that can insert into a C-H bond on a neighboring aryl ring. nih.govd-nb.info

Traditionally, azides have been used as nitrene precursors, but their potential instability raises safety concerns. acs.org More recently, alternative nitrene precursors such as aryl sulfilimines and N-oxyureas have been developed. nih.govorganic-chemistry.orgnih.gov These precursors can generate nitrenes under milder conditions, for instance, through visible-light photocatalysis or with transition metal catalysts like rhodium. nih.govd-nb.info

A notable development is the use of Cp*Co(III) catalysis for the intramolecular C-H amination of anthranils. acs.orgnih.gov This method provides an efficient route to carbazole derivatives under redox-neutral conditions and avoids the use of azide (B81097) precursors. nih.gov The proposed mechanism involves the ring-opening of the anthranil (B1196931) by the cobalt catalyst to generate a metal-nitrenoid species, which then undergoes intramolecular C-H amination via an electrocyclization pathway. acs.orgnih.gov

Table 2: Comparison of Nitrene Precursors for Carbazole Synthesis

| Nitrene Precursor | Activation Method | Advantages | Disadvantages |

|---|---|---|---|

| Aryl Azides | Thermal, Photochemical, Metal-catalyzed | Well-established | Potential for explosive decomposition |

| Aryl Sulfilimines | Visible light, Rhodium catalysis | Milder conditions, safer than azides | Requires synthesis of the sulfilimine |

| N-Oxyureas | Photocatalysis | Readily accessible precursors | May have limited substrate scope |

This table summarizes key features of different nitrene precursors used in carbazole synthesis.

Ring Rearrangement-Aromatization Mechanisms in Carbazole Synthesis

Ring rearrangement-aromatization (RRA) represents a novel and efficient strategy for the synthesis of carbazoles from readily available starting materials. mdpi.comnih.gov This approach often involves the construction of a spirocyclic intermediate which then undergoes a rearrangement to form the aromatic carbazole skeleton. mdpi.comnih.gov

A prominent example of this strategy is the synthesis of carbazoles from isatin (B1672199) derivatives. mdpi.comnih.gov The key steps involve the addition of allyl Grignard reagents to the isatin, followed by a ring-closing metathesis (RCM) of the resulting diallyl oxindole (B195798) derivative to form a spirocyclopentene-3-oxindole. nih.gov This spirocyclic intermediate then undergoes a novel RRA reaction upon treatment with a Brønsted acid to furnish the carbazole product. mdpi.comnih.gov This methodology has been successfully applied to the synthesis of several naturally occurring carbazole alkaloids. nih.gov

The mechanism of the RRA step is believed to involve protonation of the spirocyclic intermediate, which triggers a cascade of bond migrations and rearrangements, ultimately leading to the thermodynamically stable aromatic carbazole system. This strategy highlights the power of tandem catalytic processes, where RCM and RRA can even be combined in a single pot. nih.gov

Oxidative Cyclization Mechanisms and their Role in Heterocycle Formation

Oxidative cyclization is a fundamental process in the synthesis of a wide array of heterocyclic compounds, including carbazoles. nih.govacs.orgjst.go.jp These reactions involve the formation of a new bond, typically a C-C or C-N bond, through an oxidative process, often mediated by a metal catalyst or a chemical oxidant. nih.govthieme-connect.com

In the context of carbazole synthesis, oxidative cyclization can occur through various mechanistic pathways. nih.gov Radical cyclization mechanisms are common, where a one-electron oxidation of a carbon or heteroatom generates a radical intermediate that can undergo intramolecular cyclization. nih.gov For example, the biosynthesis of some carbazole alkaloids involves an oxidative cyclization catalyzed by enzymes that generate radical intermediates. nih.gov

Transition metal-promoted oxidative cyclizations are also widely employed. thieme-connect.comresearchgate.net For instance, manganese triacetate can be used as an oxidant to promote the cyclization of 5-(1H-indol-3-yl)-3-oxopentanoic acid derivatives to form 1,2,4-trisubstituted carbazoles. thieme-connect.comresearchgate.net Another approach involves the use of DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) in the presence of a sulfonic acid to achieve the intramolecular oxidative cyclization of precursors containing two carbazole units, leading to π-extended carbazole dimers. acs.org The mechanism in this case is thought to proceed via an ionic pathway. acs.org

Chemical Reactivity and Directed Functional Group Transformations of 1 Allyl 9h Carbazol 2 Ol Architectures

Reactivity Profiling of the Allyl Moiety

The allyl group at the C1 position of the carbazole (B46965) core is a hub of chemical reactivity, amenable to a wide range of transformations that target the olefinic double bond. Its reactivity is modulated by the adjacent aromatic carbazole system.

The double bond of the allyl group is susceptible to electrophilic addition reactions. Reagents such as halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) are expected to add across the double bond, following Markovnikov's rule, to yield the corresponding dihalo- or monohalo-adducts. The electron-rich carbazole ring may influence the reaction rate and regioselectivity.

Nucleophilic additions to the olefinic bond of 1-allyl-9H-carbazol-2-ol are less common unless the double bond is activated by an adjacent electron-withdrawing group. However, in the presence of a suitable catalyst, nucleophiles can be induced to add to the allyl moiety. For instance, in related systems, transition-metal-catalyzed additions of nucleophiles to allylic systems are well-established.

The allyl group can participate in radical-mediated transformations. For example, radical cyclization of related N-allylbenzamides with CF₃SO₂Na under visible light has been shown to produce trifluoromethylated dihydroisoquinolinones. rsc.org By analogy, the allyl group of this compound could undergo intramolecular radical cyclization under appropriate conditions, potentially leading to the formation of new heterocyclic rings fused to the carbazole skeleton. Such reactions typically proceed via a 5-exo-trig or 6-endo-trig cyclization pathway, depending on the reaction conditions and the structure of the radical precursor. wikipedia.org

Pericyclic reactions, such as the Claisen rearrangement, are also a potential reaction pathway for derivatives of this compound. wikipedia.orglibretexts.orgorganic-chemistry.org Specifically, the O-allyl ether, which can be synthesized from the parent phenol (B47542), would be expected to undergo a thermal or Lewis acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement. libretexts.orgthieme-connect.comlibretexts.org This reaction would lead to the migration of the allyl group from the oxygen atom to the ortho position of the phenol, resulting in the formation of a C-allylated carbazole derivative. If both ortho positions are blocked, a subsequent Cope rearrangement might occur. organic-chemistry.org

| Reaction Type | Reactant/Conditions | Product | Reference |

| Radical Cyclization | N-allylbenzamides, CF₃SO₂Na, visible light, H₂O, rt | Trifluoromethylated dihydroisoquinolinones | rsc.org |

| Claisen Rearrangement | Allyl aryl ether, heat (250 °C) | o-allylphenol | libretexts.orglibretexts.org |

The allyl group of this compound is a suitable substrate for olefin cross-metathesis reactions. This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, allows for the coupling of the allyl group with other olefins. acs.org This methodology can be used to introduce a wide variety of functional groups onto the carbazole core. For instance, cross-metathesis with acrylates or other functionalized alkenes can lead to the synthesis of more complex carbazole derivatives. The efficiency of such reactions can sometimes be enhanced by additives like copper(I) iodide (CuI), which can act as a phosphine (B1218219) scavenger. acs.org

The presence of the polymerizable allyl group also imparts the potential for this compound to act as a monomer in polymerization reactions. Carbazole-based polymers are of significant interest due to their potential applications in materials science, particularly in optoelectronics. researchgate.net The polymerization of allyl-containing carbazole monomers can be achieved through various methods, including radical polymerization, to yield poly(aryl ether ketone)s with pendant carbazole units. researchgate.netdntb.gov.ua These polymers often exhibit good thermal stability and desirable optical properties.

Transformations of the Hydroxyl Group at the 2-Position

The hydroxyl group at the C2 position is a versatile functional handle for the synthesis of a wide range of derivatives. Its phenolic character makes it acidic and nucleophilic, allowing for reactions such as esterification, etherification, and oxidation.

The hydroxyl group of this compound can be readily converted into esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This esterification can be catalyzed by acids or bases. For instance, lipase-catalyzed esterification has been employed for the kinetic resolution of racemic C1-symmetric biaryl compounds containing carbazole moieties.

Etherification of the hydroxyl group can be achieved by reaction with alkyl halides or other electrophiles under basic conditions, such as in the presence of sodium hydride. This reaction leads to the formation of the corresponding ethers. For example, rhodium-catalyzed allylic etherification has been used for the stereospecific synthesis of cyclic ethers from secondary alkenyl alcohols. nih.gov

| Reaction | Reagents | Product | Reference |

| Esterification | Carboxylic acid, DCC, DMAP | Ester | General Knowledge |

| Etherification | Alkyl halide, NaH | Ether | researchgate.net |

The phenolic hydroxyl group of this compound is susceptible to oxidation. Oxidative coupling reactions, in particular, are a powerful tool for the synthesis of bicarbazole derivatives, which are found in a number of natural products. acs.org Vanadium-based catalysts have been shown to be effective for the regioselective oxidative coupling of 2-hydroxycarbazoles. acs.org In the presence of an oxidant such as oxygen, these catalysts can promote the formation of C-C bonds between two carbazole units. The presence of an allyl group adjacent to the phenol has been shown to be tolerated in such reactions, leading to good enantioselectivity in asymmetric versions of the coupling. acs.org The reaction likely proceeds through a radical-radical coupling mechanism.

| Reactant | Catalyst/Oxidant | Product | Yield/ee | Reference |

| N-benzylated-2-hydroxycarbazole with adjacent allyl group | Chiral Vanadium Complex / O₂ | Axially chiral dimer | Good yield, good ee | acs.org |

| 2-Hydroxycarbazoles | Vanadium Schiff base / O₂ | ortho-ortho' dimers | Good yields, high selectivity | researchgate.net |

Nucleophilic Reactivity and Ligand Potential

The this compound molecule possesses two primary sites for nucleophilic attack: the hydroxyl oxygen (O2) and the carbazole nitrogen (N9). The phenolic hydroxyl group imparts significant nucleophilic character to the oxygen atom, especially upon deprotonation to form the corresponding phenoxide. This phenoxide is a potent nucleophile, readily participating in reactions such as O-alkylation and O-acylation.

The carbazole nitrogen, part of a secondary amine within an aromatic system, is also nucleophilic. The acidity of the N-H proton in the parent 9H-carbazole is reported to have a pKa of approximately 19.9 in DMSO, making it more acidic than related heterocycles like indole (B1671886). thieme-connect.de This facilitates its deprotonation by a suitable base to form the carbazolide anion. This anion is a strong nucleophile, crucial for the functionalization at the N9 position.

The presence of two potential coordination sites—the phenoxide oxygen and the carbazolide nitrogen—gives this compound and its derivatives significant potential as ligands in coordination chemistry. Upon deprotonation, the resulting dianion can act as a bidentate O,N-ligand, capable of forming stable chelate complexes with a variety of metal centers. The carbazole framework itself is a well-established scaffold in the design of pincer ligands, valued for its rigid, planar structure and electron-donating capabilities. acs.org The combination of a hard phenoxide donor and a softer amido donor makes it an attractive candidate for stabilizing transition metal complexes and facilitating catalysis.

Functionalization at the Carbazole Nitrogen (N9-Position)

Functionalization at the N9 position is a common and straightforward strategy for modifying the electronic and steric properties of the carbazole core without altering the substitution pattern on the aromatic rings. thieme-connect.de

The introduction of alkyl or aryl groups at the carbazole nitrogen is a facile reaction for carbazole systems in general. thieme-connect.de These transformations typically proceed via the deprotonation of the N-H bond followed by nucleophilic substitution.

N-Alkylation is commonly achieved by treating the carbazole with a base, such as potassium carbonate, sodium hydride, or potassium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. sorbonne-universite.fr This generates the nucleophilic carbazolide anion, which then reacts with an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) to yield the N-alkylated product. Microwave-assisted protocols have also been developed for the N-alkylation of carbazole derivatives, which can significantly reduce reaction times. sigmaaldrich.comuni-tuebingen.de

N-Arylation typically requires metal-catalyzed cross-coupling conditions due to the lower reactivity of aryl halides compared to alkyl halides. Classic methods like the Ullmann condensation, which involves reacting the carbazole with an aryl halide in the presence of a copper catalyst at high temperatures, are effective. More contemporary methods, such as the Buchwald-Hartwig amination, offer milder reaction conditions and broader substrate scope, utilizing palladium catalysts with specialized phosphine ligands to couple the carbazole with aryl halides or triflates. thieme-connect.com An alternative approach involves the use of arylboronic acids as the aryl source in copper-catalyzed N-arylation reactions. thieme-connect.com

The following table summarizes common strategies applicable for the N-functionalization of the this compound scaffold.

| Transformation | Reagents & Conditions | Product Type |

| N-Alkylation | Alkyl halide (R-X), Base (K₂CO₃, NaH), Solvent (DMF) | 9-Alkyl-1-allyl-9H-carbazol-2-ol |

| N-Arylation | Aryl halide (Ar-X), Pd or Cu catalyst, Ligand, Base | 9-Aryl-1-allyl-9H-carbazol-2-ol |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride (B1165640), Base (Pyridine) | 9-Acyl-1-allyl-9H-carbazol-2-ol |

The nature of the substituent introduced at the N9 position has a profound effect on the electronic properties and subsequent reactivity of the entire molecule.

Electron-Donating Groups (EDGs): The introduction of N-alkyl groups, which are weak electron-donating groups, generally increases the electron density of the carbazole ring system. This enhances the nucleophilicity of the aromatic core, making it more susceptible to electrophilic aromatic substitution.

Electron-Withdrawing Groups (EWGs): Conversely, attaching strong electron-withdrawing groups, such as acyl (e.g., acetyl) or sulfonyl moieties, significantly decreases the electron density on the carbazole nucleus. This has two major consequences. Firstly, it deactivates the ring towards electrophilic substitution. Secondly, it alters the regioselectivity of such reactions; while substitution on N-alkylated carbazoles typically occurs at the 3- and 6-positions, N-acylated carbazoles can direct electrophiles to the 2- and 7-positions. thieme-connect.de Furthermore, the withdrawal of electron density by an N-acyl group would decrease the nucleophilicity of the phenolic oxygen at the C2 position.

Research on related carbazole systems demonstrates that these N-substituents can be strategically employed to tune the molecule for specific applications, such as in the development of materials for organic electronics or as functional ligands for catalysis. acs.org

Derivatization Strategies and Analogue Development Based on 1 Allyl 9h Carbazol 2 Ol

The scaffold of 1-Allyl-9H-carbazol-2-ol presents a versatile platform for synthetic modification, offering three key reactive sites: the N-9 allyl group, the C-2 hydroxyl group, and the aromatic carbazole (B46965) core. These sites allow for a multitude of derivatization strategies aimed at developing novel analogues with tailored electronic, optical, and biological properties. The strategic manipulation of these functional groups enables the synthesis of a diverse library of carbazole derivatives for applications ranging from materials science to medicinal chemistry.

Advanced Spectroscopic Characterization and Computational Studies of 1 Allyl 9h Carbazol 2 Ol and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-Allyl-9H-carbazol-2-ol, with a molecular formula of C₁₅H₁₃NO, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for experimental HRMS data, typically obtained via techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₃NO |

| Theoretical Monoisotopic Mass | 223.0997 g/mol |

| Theoretical Average Mass | 223.274 g/mol |

This table presents the calculated theoretical mass of this compound.

In a typical HRMS experiment, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion (e.g., [M+H]⁺ or [M-H]⁻) would be measured. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions. For instance, the HRMS of various carbazole (B46965) derivatives has been successfully used to confirm their structures. mdpi.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the individual atoms. Although specific NMR data for this compound are not published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of related carbazole derivatives. nih.govresearchgate.netchemicalbook.comipb.ptrsc.orgresearchgate.netresearchgate.netrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show 15 distinct signals corresponding to the 15 carbon atoms in the molecule. The carbons of the carbazole ring would resonate in the aromatic region (typically 110-145 ppm). The carbon bearing the hydroxyl group (C-2) would be shifted downfield due to the deshielding effect of the oxygen atom. The carbon attached to the allyl group (C-1) would also experience a shift. The carbons of the allyl group would appear in the aliphatic and vinylic regions of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Based on data from related compounds.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic CH | 6.8 - 8.2 | 105 - 145 |

| Allyl CH₂ | ~4.9 | ~46 |

| Allyl CH | ~6.0 | ~135 |

| Allyl =CH₂ | ~5.1 | ~117 |

| OH | Variable (broad singlet) | - |

| C-OH | - | ~150 |

| C-Allyl | - | ~120 |

This table presents predicted NMR chemical shifts for this compound based on known data for similar carbazole structures.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecule. researchgate.netmdpi.com

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. To date, no crystal structure for this compound has been reported in the Cambridge Structural Database or the broader scientific literature.

The successful growth of a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of the three-dimensional arrangement of the atoms in the molecule. This would confirm the substitution pattern on the carbazole ring and provide insights into the conformation of the allyl group relative to the planar carbazole system. Furthermore, analysis of the crystal packing would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking of the carbazole rings, which are crucial for understanding the material's bulk properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H (if any residual un-allylated carbazole is present), C-H (aromatic and aliphatic), C=C (aromatic and vinylic), and C-O functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching of the allyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be found in the 1450-1600 cm⁻¹ region. The C=C stretching of the allyl group would appear around 1640 cm⁻¹. The C-O stretching vibration would likely be observed in the 1200-1300 cm⁻¹ range. The out-of-plane bending vibrations of the aromatic C-H bonds in the 700-900 cm⁻¹ region would be indicative of the substitution pattern.

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring stretching vibrations are typically strong in Raman spectra. The C=C stretching of the allyl group would also be a prominent feature. Raman spectroscopy can be particularly useful for studying the carbazole skeleton and any changes in its vibrational modes upon substitution. For instance, studies on polycarbazole have utilized Raman spectroscopy to confirm polymerization at the 3 and 6 positions. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Based on data from related compounds. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Aliphatic C-H (Allyl) | Stretching | 2850-2960 | Moderate |

| C=C (Allyl) | Stretching | ~1640 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Strong |

| C-O | Stretching | 1200-1300 | Moderate |

| Aromatic C-H | Out-of-plane Bending | 700-900 | Weak |

This table outlines the expected vibrational frequencies for the key functional groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Properties

UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The carbazole moiety is known to be a good chromophore and fluorophore, and its electronic properties are sensitive to substitution. frontiersin.orgnih.govresearchgate.netmdpi.comresearchgate.net

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to exhibit multiple absorption bands characteristic of the carbazole ring system. Typically, carbazoles show strong absorptions in the UV region corresponding to π-π* transitions. The introduction of the hydroxyl and allyl groups is likely to cause a slight bathochromic (red) shift of the absorption maxima compared to unsubstituted carbazole due to the extension of the conjugated system and the electron-donating nature of the hydroxyl group. The absorption spectrum of carbazole derivatives often shows bands around 260, 310, and 330 nm. frontiersin.orgnih.gov

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission wavelength will be longer than the absorption wavelength (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, will be influenced by the substituents and the solvent polarity. The hydroxyl group, in particular, can participate in hydrogen bonding with protic solvents, which can affect the excited state dynamics and lead to changes in the fluorescence spectrum. Studies on other carbazole derivatives have shown that their emission can be tuned by altering the substituents. researchgate.net

Table 4: Expected Photophysical Properties of this compound Based on data from related carbazole derivatives.

| Parameter | Expected Range |

| Absorption Maxima (λ_max) | 260 - 350 nm |

| Emission Maxima (λ_em) | 350 - 450 nm |

| Stokes Shift | 20 - 100 nm |

This table summarizes the anticipated photophysical properties of this compound.

Computational Chemistry and Quantum Mechanical Calculations

Computational methods, particularly those based on quantum mechanics, provide valuable insights into the electronic structure, geometry, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method for studying the properties of organic molecules. DFT calculations can be employed to optimize the geometry of this compound and to predict various properties, including its electronic structure, vibrational frequencies, and NMR chemical shifts. icm.edu.pliaamonline.orgmdpi.comrsc.orgresearchgate.netrsc.orgmdpi.comnih.govekb.egresearchgate.net

Reactivity Predictions: Molecular electrostatic potential (MEP) maps generated from DFT calculations can visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the oxygen atom of the hydroxyl group, indicating a site for electrophilic attack or hydrogen bond donation. The π-rich aromatic system would also represent a region of high electron density. These computational predictions can guide the design of new synthetic routes and the understanding of the molecule's interactions with other chemical species. DFT calculations have been successfully used to study the reorganization energy and charge transport properties of other carbazole derivatives. icm.edu.pl

Molecular Dynamics Simulations for Conformational Space Exploration

The conformational flexibility of this compound is a critical determinant of its chemical reactivity and biological interactions. Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the vast conformational space of this molecule over time, providing insights into its structural dynamics and preferred orientations in different environments.

MD simulations of this compound would typically be initiated from an energy-minimized structure. The system is then solvated in a periodic box of a chosen solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), to mimic physiological or reaction conditions. The system's temperature and pressure are maintained using thermostats and barostats, respectively, to simulate a specific thermodynamic ensemble (e.g., NVT or NPT).

The exploration of the conformational landscape focuses on the torsional angles within the allyl group and the orientation of the hydroxyl group relative to the carbazole core. The key dihedral angles, such as the C-C-C-C torsion of the allyl chain and the C-C-O-H torsion of the hydroxyl group, are monitored throughout the simulation. The resulting trajectory provides a time-resolved view of the accessible conformations and the transitions between them.

Analysis of the MD trajectory for this compound would likely reveal several low-energy conformational states. These conformations are characterized by specific arrangements of the allyl and hydroxyl substituents. For instance, the allyl group can adopt various orientations, including folded conformations where it is positioned over the carbazole ring system, potentially leading to π-π stacking interactions, or extended conformations projecting away from the core. The orientation of the hydroxyl group is also crucial, as it can participate in intramolecular hydrogen bonding with the nitrogen atom of the carbazole or the π-system of the aromatic rings.

To quantify the conformational preferences, statistical analyses of the dihedral angles are performed. The potential of mean force (PMF) can be calculated for key dihedral angles to determine the energy barriers between different conformational states. Lower energy barriers would indicate rapid interconversion between conformers at room temperature.

A representative, albeit illustrative, dataset from a hypothetical MD simulation of this compound is presented below. This data showcases the types of parameters and results typically obtained from such computational studies.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical 100 ns MD Simulation of this compound in Water

| Dihedral Angle | Dominant Conformer(s) (°) | Population (%) | Energy Barrier (kcal/mol) |

| C1-C10-C1'-C2' (Allyl) | -175 (anti-periplanar) | 65 | 2.5 |

| +60 (gauche) | 30 | 3.1 | |

| -60 (gauche) | 5 | 4.2 | |

| C1-C2-O-H (Hydroxyl) | 180 (trans) | 80 | 1.8 |

| 0 (cis) | 20 | 2.9 |

This data is for illustrative purposes and represents typical outputs of MD simulations.

Theoretical Mechanistic Elucidation of Complex Reaction Pathways

Computational chemistry provides indispensable tools for elucidating the intricate mechanisms of chemical reactions involving this compound. Density Functional Theory (DFT) is a particularly powerful method for investigating reaction pathways, allowing for the characterization of transition states and the calculation of activation energies. These theoretical insights are crucial for understanding reaction kinetics and for the rational design of synthetic routes to its derivatives.

A key reaction of interest for this compound is the Claisen rearrangement, a frontiersin.orgfrontiersin.org-sigmatropic rearrangement where the allyl group migrates from the oxygen atom (in a hypothetical O-allylated precursor) or the nitrogen atom to a carbon atom on the carbazole ring. Theoretical studies can map out the potential energy surface for this rearrangement, identifying the concerted transition state and any potential intermediates.

For example, a computational study on the Claisen rearrangement of an O-allylated carbazole derivative would involve locating the transition state structure connecting the reactant and the product. The geometry of the transition state would reveal a six-membered, chair-like or boat-like cyclic arrangement of the atoms involved in the bond-breaking and bond-forming processes. The calculated activation energy for this transition state would provide a quantitative measure of the reaction's feasibility.

Furthermore, computational methods can be employed to explore other complex reaction pathways, such as electrophilic aromatic substitution on the carbazole ring. By calculating the electron density distribution and molecular electrostatic potential (MEP) of this compound, the most nucleophilic sites on the aromatic system can be identified. This information is invaluable for predicting the regioselectivity of reactions with various electrophiles.

The mechanism of such a substitution reaction would be elucidated by calculating the energies of the starting materials, the sigma complex (Wheland intermediate), and the final product. The transition state leading to the sigma complex would also be located to determine the activation barrier.

An illustrative data table summarizing the calculated energetic of a hypothetical reaction pathway for this compound is presented below.

Table 2: Illustrative DFT Calculated Energies for a Hypothetical Electrophilic Bromination of this compound

| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) |

| Reactants (Carbazole + Br₂) | 0.0 | C-H: 1.09, Br-Br: 2.28 |

| Transition State | +15.2 | C-Br: 2.35, H-Br: 1.50 |

| Sigma Complex | +5.8 | C-Br: 2.15, C-H: 1.35 |

| Products (Brominated Carbazole + HBr) | -10.5 | C-Br: 1.90, H-Br: 1.41 |

This data is for illustrative purposes and represents typical outputs of DFT calculations for reaction mechanism studies.

These theoretical investigations, by providing a detailed, atomistic view of reaction mechanisms, complement experimental studies and accelerate the discovery and optimization of synthetic methodologies for novel carbazole derivatives.

Future Research Directions and Unexplored Avenues for 1 Allyl 9h Carbazol 2 Ol Chemistry

Development of Sustainable and Green Synthetic Methodologies

The development of sustainable and environmentally benign synthetic routes to 1-Allyl-9H-carbazol-2-ol and its derivatives is a critical area for future research. Traditional methods for carbazole (B46965) synthesis often rely on harsh reaction conditions and hazardous reagents. researchgate.net Future efforts should focus on the application of green chemistry principles to minimize the environmental impact of synthesizing this valuable compound.

Key strategies could include:

Bio-based Solvents and Catalysts: Exploring the use of renewable solvents, such as those derived from biomass, and earth-abundant metal catalysts can significantly improve the sustainability of the synthesis. doi.orgrsc.orgrsc.org For instance, recent advancements in the synthesis of functionalized carbazoles have utilized cost-effective catalysts like CuCl₂·2H₂O. rsc.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the N-alkylation of carbazoles in dry media, offering a faster and solvent-free alternative to conventional heating. researchgate.net Applying this technique to the synthesis of this compound could lead to higher yields and reduced reaction times.

Phase Transfer Catalysis: The use of phase transfer catalysts in combination with green solvents like 2-MeTHF and water has proven effective for the alkylation of carbazole, achieving high yields under mild, room-temperature conditions. doi.org This approach avoids the need for column chromatography, further enhancing the green credentials of the synthesis.

| Green Synthesis Strategy | Potential Benefits for this compound Synthesis |

| Use of Bio-renewable Solvents | Reduced reliance on petroleum-based solvents, lower toxicity. |

| Earth-Abundant Metal Catalysis | Lower cost and environmental impact compared to precious metal catalysts. |

| Microwave-Assisted Reactions | Faster reaction times, often solvent-free, leading to energy savings. |

| Phase Transfer Catalysis | Mild reaction conditions, high yields, and simplified purification. doi.org |

Discovery of Novel Reactivity Patterns and Selective Functionalization Pathways

The this compound scaffold presents multiple sites for chemical modification, offering the potential to generate a diverse library of new compounds. Future research should focus on exploring the untapped reactivity of this molecule and developing highly selective functionalization methods.

Selective C-H Functionalization: The carbazole core is amenable to direct C-H functionalization, allowing for the introduction of various substituents at specific positions. nih.govtdl.org While methods for functionalizing the C3 and C6 positions are relatively established, the selective functionalization of other positions, such as C1, remains a challenge and a key area for investigation. nih.govnih.gov The development of palladium-catalyzed C-H alkylation and acylation assisted by a transient directing mediator could be a promising avenue for the selective functionalization of the carbazole nucleus in this compound. nih.gov

Allyl Group Transformations: The allyl group at the C1 position is a versatile handle for a wide range of chemical transformations. Future studies could explore its participation in reactions such as:

Claisen Rearrangement: The thermal or Lewis acid-catalyzed Claisen rearrangement of the allyl ether that could be formed from the hydroxyl group would lead to the introduction of an allyl group at the adjacent carbon, providing access to new isomers with potentially different properties. mdpi.comorganic-chemistry.orgnih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions involving the allyl group could be employed to form new carbon-carbon and carbon-heteroatom bonds, expanding the structural diversity of accessible derivatives. uea.ac.uknih.gov

Cyclization Reactions: The allyl group can participate in various intra- and intermolecular cyclization reactions, leading to the formation of novel polycyclic and heterocyclic systems fused to the carbazole core. acs.org

Rational Design of Next-Generation Materials Based on this compound

The unique electronic and photophysical properties of the carbazole moiety make it a highly attractive building block for advanced materials. bohrium.com The presence of both an allyl group for polymerization and a hydroxyl group for further functionalization in this compound makes it a particularly promising monomer for the rational design of next-generation materials.

Polymers for Optoelectronics: Carbazole-containing polymers have shown significant promise in a variety of optoelectronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and electrochromic devices. researchgate.netmdpi.comrsc.org The allyl group of this compound can be utilized for polymerization via methods like the photoclick thiol-ene reaction to create high refractive index polymers. acs.org The hydroxyl group offers a site for tuning the electronic properties of the resulting polymer.

Conjugated Microporous Polymers (CMPs): The rigid and aromatic nature of the carbazole unit is ideal for the construction of CMPs with high surface areas and tunable porosity. rsc.org These materials have potential applications in gas storage and separation. By polymerizing derivatives of this compound, novel CMPs with tailored pore environments could be designed.

Host Materials for Phosphorescent OLEDs: Carbazole derivatives are widely used as host materials in blue phosphorescent OLEDs due to their high triplet energies. rsc.orgacs.orgnih.gov By incorporating this compound into polymeric hosts, it may be possible to create materials with improved charge transport and device efficiency. acs.orgnih.gov

| Potential Material Application | Key Features of this compound |

| High Refractive Index Polymers | Allyl group for thiol-ene polymerization. acs.org |

| Organic Photovoltaics | Carbazole core as an electron-donating unit. rsc.org |

| Electrochromic Devices | Reversible redox behavior of the carbazole moiety. mdpi.com |

| Gas Storage and Separation | Rigid carbazole backbone for creating porous networks. rsc.org |

| Blue Phosphorescent OLEDs | High triplet energy of the carbazole scaffold. rsc.org |

Advanced Mechanistic Investigations Employing Combined Experimental and Computational Approaches

A deep understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for the rational design of improved synthetic methods and novel derivatives. A synergistic approach combining experimental techniques with computational modeling will be essential.

Claisen Rearrangement Mechanism: While the Claisen rearrangement is a well-known reaction, the specific mechanistic details for a substituted carbazole system like an ether derived from this compound are yet to be fully elucidated. mdpi.comorganic-chemistry.org Computational studies, such as density functional theory (DFT) calculations, can be used to model the transition states and intermediates, providing insights into the reaction pathway. nih.govacs.org These theoretical predictions can then be validated through experimental studies, such as kinetic isotope effect measurements.

Regioselectivity of Functionalization: Understanding the factors that control the regioselectivity of electrophilic substitution and C-H functionalization on the this compound scaffold is critical for predictable synthesis. Computational methods can be used to calculate electron densities and predict the most reactive sites, guiding experimental efforts towards achieving the desired substitution patterns. scientific.net

Computational Screening and Prediction of Novel Derivatives with Tailored Chemical Properties and Research Applications

In silico methods offer a powerful tool for accelerating the discovery of new this compound derivatives with specific, desirable properties. By computationally screening virtual libraries of compounds, researchers can prioritize synthetic targets and focus experimental efforts on the most promising candidates.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict a wide range of molecular properties, including electronic structure (HOMO/LUMO energy levels), absorption spectra, and chemical reactivity. scientific.netnih.govresearchgate.netscholarena.com This information is invaluable for designing derivatives with tailored optoelectronic properties for applications in materials science.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can be used to establish mathematical relationships between the chemical structure of this compound derivatives and their properties. nih.govresearchgate.nettubitak.gov.trtubitak.gov.trjournalspress.com These models can then be used to predict the properties of unsynthesized compounds, aiding in the design of new molecules with enhanced performance.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding affinity and mode of interaction of this compound derivatives with biological targets. pharmainfo.inresearchgate.netnih.govdovepress.com This can guide the design of new compounds with potential therapeutic applications.

| Computational Method | Application for this compound Derivatives |

| Density Functional Theory (DFT) | Prediction of electronic and optical properties. scientific.netnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling and prediction of chemical properties and biological activities. nih.govresearchgate.net |

| Molecular Docking | Prediction of binding to biological targets. pharmainfo.innih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Allyl-9H-carbazol-2-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical approach involves functionalizing the carbazole core via alkylation or reductive amination. For example, allylation of 9H-carbazol-2-ol using allyl bromide in the presence of a base (e.g., K₂CO₃) under inert conditions can yield the target compound. Optimization includes varying solvents (e.g., DMF, THF), reaction temperatures (60–100°C), and catalyst systems. Post-reaction purification via column chromatography (e.g., hexane/EtOAc gradients) or recrystallization (MeOH/H₂O) improves purity . Monitoring reaction progress with TLC or HPLC ensures intermediate control.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify allyl group integration and carbazole aromaticity.

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation.

- X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles and intermolecular interactions (e.g., hydrogen bonds stabilizing the lattice) .

- HPLC-PDA : Purity assessment using reverse-phase columns (C18) with UV detection at λ ≈ 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotameric equilibria) or solvent-dependent shifts. Strategies include:

- Variable-Temperature NMR : Identify broadening/resolution of signals caused by conformational exchange.

- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate proposed structures .

- Deuteration Studies : Isotopic labeling of labile protons (e.g., -OH) simplifies splitting patterns.

Q. What strategies are effective in refining the crystal structure of this compound when encountering twinning or disorder?

- Methodological Answer : For twinned crystals, use SHELXL ’s TWIN/BASF commands to model twin laws and partition overlapping reflections. For disordered allyl groups:

- Multi-Component Refinement : Split occupancy between conformers using PART instructions.

- Restraints : Apply geometric constraints (e.g., SIMU/DELU) to maintain reasonable bond lengths/angles .

- Hydrogen Bond Analysis : Validate packing motifs via PLATON or Mercury to ensure chemically plausible interactions .

Q. How can researchers mitigate competing side reactions during the allylation of 9H-carbazol-2-ol?

- Methodological Answer : Competing O- vs. N-allylation can be minimized by:

- Protecting Groups : Temporarily block reactive sites (e.g., -OH with TBSCl) before allylation.

- Catalyst Tuning : Use phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity in biphasic systems.

- Kinetic Control : Lower reaction temperatures (e.g., 0–25°C) to favor thermodynamically stable products. Monitor intermediates via LC-MS to adjust conditions dynamically .

Q. What computational tools aid in predicting the photophysical properties of this compound for optoelectronic applications?